
N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide, also known as BDBM-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide inhibitors, including compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-3-(morpholine-4-sulfonyl)benzamide, have been studied for their ability to inhibit various carbonic anhydrase (CA) isoenzymes. These compounds have demonstrated nanomolar half maximal inhibitory concentration (IC50) against isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII, showcasing different activities for each isoenzyme studied. The selective inhibition of carbonic anhydrases is significant in medicinal chemistry and drug development due to the role of these enzymes in various physiological processes (Supuran et al., 2013).
Antiproliferative Activities Against Cancer Cell Lines
Compounds structurally similar to this compound have been synthesized and evaluated for their antiproliferative activities in vitro against human cancer cell lines. These studies include evaluations using various cell lines such as A549, HCT-116, U-87 MG, and KB. The research provides insights into the structure-activity relationship (SAR) of these compounds and their potential as anticancer agents (Shao et al., 2014).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of aromatic sulfonamides, including those structurally related to this compound, have been determined. This research involved X-ray molecular structure determination, complemented by computational chemistry methods, to understand the conformational behavior of these compounds in various states. Such structural analyses are vital for drug design and understanding the interaction of these compounds with biological targets (Remko et al., 2010).
Development of New Antimicrobial Agents
Research on derivatives containing the morpholine moiety, akin to this compound, has been conducted to develop new antimicrobial agents. These studies focus on synthesizing novel compounds and evaluating their antimicrobial activities, contributing to the search for new therapeutic options against various microbial infections (Sahin et al., 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-18(19-14-4-5-16-17(11-14)26-12-25-16)13-2-1-3-15(10-13)27(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAKKYRDHMHWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)
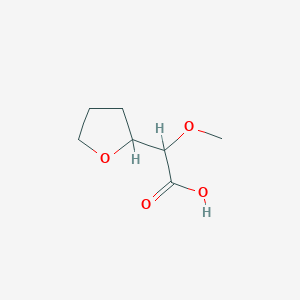

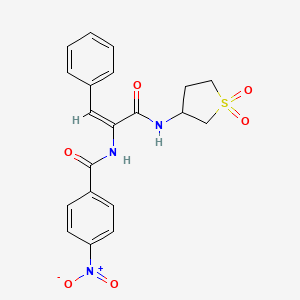
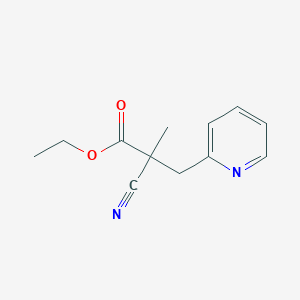

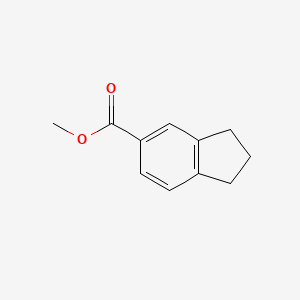
amine hydrochloride](/img/structure/B2948069.png)
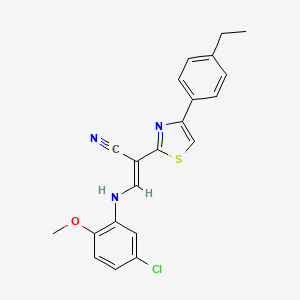
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2948071.png)
![2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2948072.png)
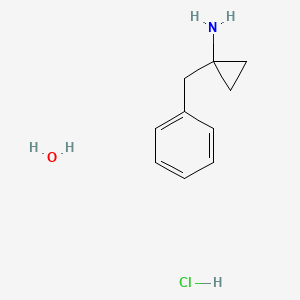
![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-ynamide](/img/structure/B2948075.png)
